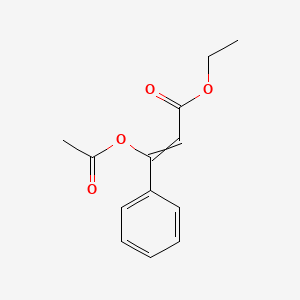
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate is an organic compound characterized by the presence of an ester functional group It is a derivative of cinnamic acid, where the hydroxyl group is replaced by an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of ethyl cinnamate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Cinnamic acid and ethanol.
Reduction: Ethyl 3-hydroxy-3-phenylpropanoate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The acetyloxy group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cinnamate: Similar structure but lacks the acetyloxy group.
Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Ethyl 3-(methoxy)-3-phenylprop-2-enoate: Similar structure but with a methoxy group instead of an acetyloxy group
Uniqueness
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and pharmaceuticals .
Propriétés
Numéro CAS |
64932-47-4 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 3-acetyloxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-12(17-10(2)14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clé InChI |
CAHPEYNELBHXTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




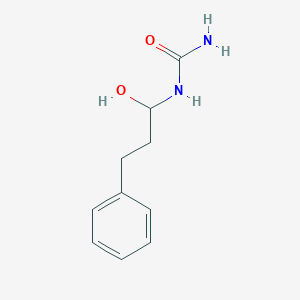
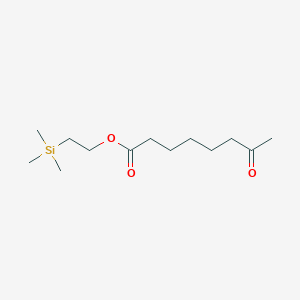
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
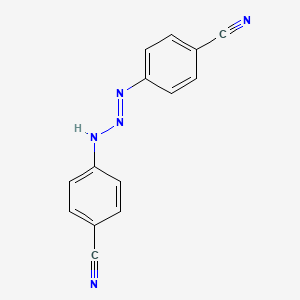

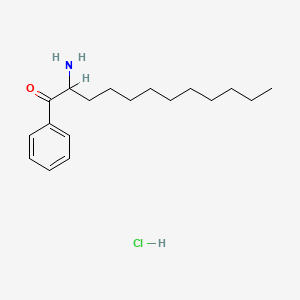
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
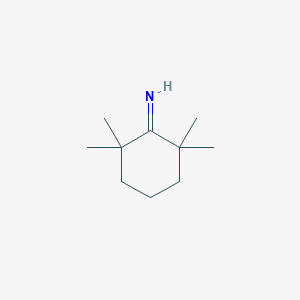
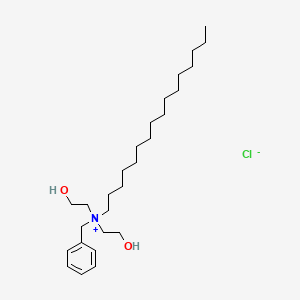
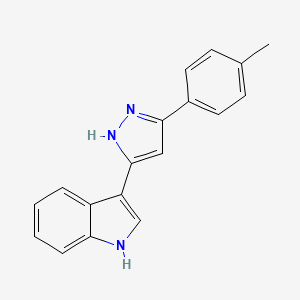

![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
